molecular formula C9H11ClO2 B14033534 1-Chloro-2,5-dimethoxy-4-methylbenzene

1-Chloro-2,5-dimethoxy-4-methylbenzene

Cat. No.: B14033534
M. Wt: 186.63 g/mol
InChI Key: APXQVCDHYADBRR-UHFFFAOYSA-N
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Description

1-Chloro-2,5-dimethoxy-4-methylbenzene is an organic compound with the molecular formula C9H11ClO2. It is a derivative of benzene, characterized by the presence of a chlorine atom, two methoxy groups, and a methyl group attached to the benzene ring. This compound is used as a building block in organic synthesis and has various applications in scientific research and industry .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Chloro-2,5-dimethoxy-4-methylbenzene can be synthesized through electrophilic aromatic substitution reactions. One common method involves the chlorination of 2,5-dimethoxytoluene using chlorine gas in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction typically occurs at room temperature and yields the desired product .

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale chlorination processes with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced separation techniques can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions: 1-Chloro-2,5-dimethoxy-4-methylbenzene undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

The mechanism of action of 1-chloro-2,5-dimethoxy-4-methylbenzene in chemical reactions involves the formation of reactive intermediates, such as benzenonium ions, during electrophilic aromatic substitution. The electron-donating methoxy groups enhance the reactivity of the benzene ring, facilitating the formation of these intermediates . In biological systems, its derivatives may interact with specific molecular targets, leading to various biochemical effects .

Comparison with Similar Compounds

Uniqueness: 1-Chloro-2,5-dimethoxy-4-methylbenzene is unique due to the presence of both methoxy and methyl groups, which influence its reactivity and make it a versatile building block in organic synthesis. Its specific substitution pattern allows for targeted modifications and applications in various fields .

Properties

Molecular Formula

C9H11ClO2

Molecular Weight

186.63 g/mol

IUPAC Name

1-chloro-2,5-dimethoxy-4-methylbenzene

InChI

InChI=1S/C9H11ClO2/c1-6-4-9(12-3)7(10)5-8(6)11-2/h4-5H,1-3H3

InChI Key

APXQVCDHYADBRR-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1OC)Cl)OC

Origin of Product

United States

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